molecular formula C18H29NO B1530897 N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine CAS No. 1040680-83-8

N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine

Cat. No. B1530897
M. Wt: 275.4 g/mol
InChI Key: NFMRTDZTRQIDPV-UHFFFAOYSA-N
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Description

  • It is classified as a biochemical and is commonly used in proteomics research .

Scientific Research Applications

Analytical Characterization and Biological Matrices Analysis

A study on psychoactive arylcyclohexylamines, including substances structurally related to N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine, highlights the analytical characterization of these compounds. The research developed a robust method for the qualitative and quantitative analysis of these substances in blood, urine, and vitreous humor, showcasing their relevance in forensic toxicology and potential therapeutic monitoring (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).

Antioxidant Activities

Another study investigated the antioxidant properties of compounds isolated from Bauhinia tarapotensis, including cyclohexenone derivatives. While not directly mentioning N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine, this research indicates the broader interest in cyclohexane derivatives for their potential antioxidant activities, which could be relevant for the development of new therapeutic agents (Braca, A., de Tommasi, N., Di Bari, L., Pizza, C., Politi, M., & Morelli, I., 2001).

Synthesis and Characterization of Arylcyclohexylamines

Further research focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, highlighting the growing interest in these compounds within the realm of new psychoactive substances. This work underscores the importance of understanding the structural and chemical properties of arylcyclohexylamines for both scientific and regulatory purposes (Wallach, J., Colestock, T., Cicali, B., Elliott, S., Kavanagh, P., Adejare, A., Dempster, N., & Brandt, S., 2016).

Propofol Analogues and Neuroprotective Properties

The pharmacology of propofol, a compound related to the chemical structure of interest through its cyclohexanamine core, has been extensively studied for its neuroprotective properties. These studies suggest that derivatives of cyclohexanamine, such as propofol, have significant potential in anesthesia and neuroprotection, indicating a broader scope for research into N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine and its analogues (Kotani, Y., Shimazawa, M., Yoshimura, S., Iwama, T., & Hara, H., 2008).

properties

IUPAC Name

N-[2-(4-propan-2-ylphenoxy)propyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-14(2)16-9-11-18(12-10-16)20-15(3)13-19-17-7-5-4-6-8-17/h9-12,14-15,17,19H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMRTDZTRQIDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)CNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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